molecular formula C9H6FNOS B2502736 6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde CAS No. 2413907-25-0

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde

Cat. No. B2502736
CAS RN: 2413907-25-0
M. Wt: 195.21
InChI Key: JEQTYGWBNTWINR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel fluorinated compounds has been a subject of interest due to their potential biological activities. In paper , a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized using different substituted aromatic/heterocyclic acid chlorides. The compounds were characterized by various spectroscopic methods, including 1H NMR, LC/MS, FTIR, and elemental analyses. The synthesis protocol in paper describes the efficient cyclization of amines with aryl, aliphatic, and heteroaryl aldehydes using fluorophosphoric acid as a catalyst at room temperature, which could potentially be applied to the synthesis of 6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde. Paper presents a one-pot synthesis approach for various carbazole derivatives, which demonstrates the versatility of synthetic methods for heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. In paper , the crystal and molecular structure of a fluorinated thiadiazole derivative is described, highlighting the importance of intermolecular interactions such as C-H…N, C-H…O, and C-H…F in stabilizing the crystal structure. These interactions could also be relevant for the molecular structure analysis of this compound, as fluorine atoms are known to participate in similar interactions due to their high electronegativity.

Chemical Reactions Analysis

The chemical reactivity of fluorinated heterocyclic compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The compounds synthesized in paper were evaluated for their antiproliferative activity, indicating that the fluorinated benzisoxazole core plays a significant role in their biological activity. The synthetic approach in paper also suggests that the presence of fluorine could enhance the reactivity of the catalyst, potentially leading to more efficient reactions for the synthesis of benzothiazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often altered due to the strong electronegativity and small size of the fluorine atom. While the papers provided do not directly discuss the physical and chemical properties of this compound, the methodologies and analyses presented could be extrapolated to predict its properties. For instance, the antiproliferative activity observed in paper suggests that the introduction of a fluorine atom into the benzisoxazole ring system can significantly impact the biological properties of the molecule. Similarly, the crystal structure analysis in paper provides insights into how fluorine atoms might influence the solid-state properties of such compounds.

Scientific Research Applications

Non-Linear Optic Applications

6-Fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde and its derivatives are studied for potential applications in non-linear optics. For instance, push-pull benzothiazole derivatives with reverse polarity, exhibiting non-linear optical properties, have been synthesized and analyzed using the EFISH method (Hrobárik et al., 2004).

Sensor Applications

This compound is used in the development of specific sensors. For example, pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone, a derivative, has been used as a neutral ionophore in constructing a novel Er(III) sensor showing high selectivity and suitability for analytical applications (Ganjali et al., 2007).

Synthesis of Carbonyl Compounds

Benzothiazole-2-carbaldehyde, a related compound, is utilized in the synthesis of aldehydes or ketones via transaminations from corresponding amines, with wide applications and high yields (Calō et al., 1972).

Antitumor Applications

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde and its derivatives have been explored for antitumor applications. The synthesized derivatives have shown promising results in antitumor screening, with some proving superior to reference drugs (Matiichuk et al., 2020).

Fluorinated Benzothiazole Synthesis

Fluorinated benzothiazoles, including derivatives of this compound, are synthesized for various applications. These compounds have been found to be potently cytotoxic in vitro in certain human cell lines, showing potential in cancer research (Hutchinson et al., 2001).

Mechanism of Action

The presence of a fluorine atom and an aldehyde group in the compound could potentially influence its reactivity and interactions with biological targets. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry. The aldehyde group is highly reactive and can undergo a variety of chemical reactions, including nucleophilic addition and condensation reactions .

properties

IUPAC Name

6-fluoro-2-methyl-1,3-benzothiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c1-5-11-8-2-6(4-12)7(10)3-9(8)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQTYGWBNTWINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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